molecular formula C9H7N3 B8405090 5H-[1,2,4]Triazolo[5,1-a]isoindole

5H-[1,2,4]Triazolo[5,1-a]isoindole

Cat. No. B8405090
M. Wt: 157.17 g/mol
InChI Key: BDPWUMBKBYJWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-[1,2,4]Triazolo[5,1-a]isoindole is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-[1,2,4]Triazolo[5,1-a]isoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-[1,2,4]Triazolo[5,1-a]isoindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5H-[1,2,4]triazolo[5,1-a]isoindole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)5-12-9(8)10-6-11-12/h1-4,6H,5H2

InChI Key

BDPWUMBKBYJWLO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC=NN31

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 ml of 10% H2SO4 in 12 ml of water, a solution of 0.69 g (0.004 mole) of 2-amino -5H-s-triazolo[5,1-a]isoindole in 20 ml of water containing 4 ml of 10% H2SO4 is added. Under cooling to a 0-3°C, 8 ml of 0.5 N NaNO2 is dropped into the solution and 7.8 ml of 50% H3PO2 is successively added. After heating to about 40°C for 30 minutes, the mixture is filtered and the filtrate is brought to pH 8 with Na2CO3. The aqueous phase is extracted several times with ethyl ether and the organic extract is evaporated to dryness. The residual crude product is purified by crystallization from isopropyl ether. Yield 0.32 g (50%). M.p. 116- 7°C. The same compound may be obtained by heating at 140°C for 16 hours N-aminophthalimidine with an excess of formamide in the presence of a catalytic amount of piperidine acetate. Yield 63%.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
2-amino -5H-s-triazolo[5,1-a]isoindole
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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